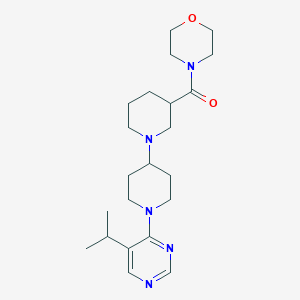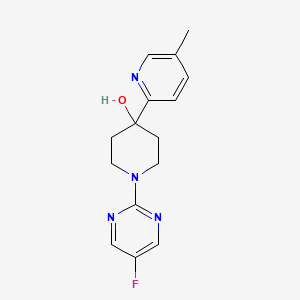
4-methyl-3,6-bis(4-methylphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methyl-3,6-bis(4-methylphenyl)pyridazine” is a chemical compound with the molecular formula C19H18N2 . It belongs to the class of compounds known as pyridazines, which are heterocycles containing two adjacent nitrogen atoms . Pyridazines and their derivatives have been shown to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazines, including “this compound”, often involves the use of synthetic approaches that serve molecules with improved druglikeness and ADME-Tox properties . For instance, the functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridazine core, which is a six-membered aromatic ring with two nitrogen atoms, substituted with methylphenyl groups . The average mass of the molecule is 274.360 Da .Chemical Reactions Analysis
Pyridazines, including “this compound”, can participate in various chemical reactions. For instance, they can form stable bis(monodentate) complexes of general formulae fac-[PtXMe3L2] (X = Cl, Br or I) and fac-[ReX(CO)3L2] (X = Cl, Br or I) .Mechanism of Action
While the specific mechanism of action for “4-methyl-3,6-bis(4-methylphenyl)pyridazine” is not explicitly mentioned in the available literature, pyridazines and their derivatives have been shown to exhibit a wide range of biological activities . These activities are often related to their ability to interact with various biological targets .
Future Directions
The future directions for “4-methyl-3,6-bis(4-methylphenyl)pyridazine” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . Additionally, the development of novel synthetic methodologies could lead to molecules with improved druglikeness and ADME-Tox properties .
Properties
IUPAC Name |
4-methyl-3,6-bis(4-methylphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-13-4-8-16(9-5-13)18-12-15(3)19(21-20-18)17-10-6-14(2)7-11-17/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVAQPELIEALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5483417.png)

![(4aS*,8aR*)-6-(2-methylpyrimidin-4-yl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5483428.png)


![11-[(4-isopropylmorpholin-2-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5483460.png)
![6-(2-fluorophenyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483474.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methoxy-3-methyl-1H-indole](/img/structure/B5483478.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5483482.png)
![4-fluoro-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5483488.png)
![3-(benzylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483493.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5483508.png)
![6-methyl-3-(4-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5483512.png)
![2-(dimethylamino)ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B5483514.png)
